molecular formula C17H36ClP B14656861 Tributyl(3-methylbut-2-EN-1-YL)phosphanium chloride CAS No. 52750-96-6

Tributyl(3-methylbut-2-EN-1-YL)phosphanium chloride

Cat. No.: B14656861
CAS No.: 52750-96-6
M. Wt: 306.9 g/mol
InChI Key: CIEHZCLAWVZYBK-UHFFFAOYSA-M
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Description

Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with three butyl groups and a 3-methylbut-2-en-1-yl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with 3-methylbut-2-en-1-yl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The reaction can be represented as follows:

[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{CH}_2\text{C(CH}_3\text{)=CH}_2\text{]}+\text{Cl}- ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.

    Substitution: The chloride anion can be substituted with other nucleophiles.

    Addition: The double bond in the 3-methylbut-2-en-1-yl group can participate in addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as hydroxide, alkoxide, and amines can replace the chloride anion.

    Addition: Catalysts such as palladium or platinum are often used to facilitate addition reactions.

Major Products

    Oxidation: Tributyl(3-methylbut-2-en-1-yl)phosphine oxide.

    Substitution: Various phosphonium salts depending on the nucleophile used.

    Addition: Saturated phosphonium compounds.

Scientific Research Applications

Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in modifying biological molecules through prenylation.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of tributyl(3-methylbut-2-en-1-yl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can interact with molecular targets through ionic interactions, while the 3-methylbut-2-en-1-yl group can participate in addition and substitution reactions. These interactions facilitate the modification of molecular structures and the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Tributylphosphine: A related compound with three butyl groups attached to phosphorus.

    Triphenylphosphine: Contains three phenyl groups attached to phosphorus.

    Tributyl(phenylmethyl)phosphonium chloride: Similar structure with a phenylmethyl group instead of a 3-methylbut-2-en-1-yl group.

Uniqueness

Tributyl(3-methylbut-2-en-1-yl)phosphanium chloride is unique due to the presence of the 3-methylbut-2-en-1-yl group, which imparts distinct reactivity and potential applications compared to other phosphonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

52750-96-6

Molecular Formula

C17H36ClP

Molecular Weight

306.9 g/mol

IUPAC Name

tributyl(3-methylbut-2-enyl)phosphanium;chloride

InChI

InChI=1S/C17H36P.ClH/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h12H,6-11,13-16H2,1-5H3;1H/q+1;/p-1

InChI Key

CIEHZCLAWVZYBK-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC=C(C)C.[Cl-]

Origin of Product

United States

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